Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-
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Overview
Description
4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile typically involves the cyclization of potassium dithiocarbazinate salt with hydrazine hydrate . The reaction is carried out under reflux conditions, where the potassium salt is reacted with hydrazine hydrate in water, resulting in the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The sulfur atom in the compound can form coordination bonds with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile is unique due to the presence of the butanenitrile group, which imparts distinct chemical properties and reactivity compared to other triazole derivatives. This structural feature enhances its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
350589-27-4 |
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Molecular Formula |
C12H13N5S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
4-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C12H13N5S/c13-8-4-5-9-18-12-16-15-11(17(12)14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9,14H2 |
InChI Key |
KGYDKQWYCZLSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCCCC#N |
Origin of Product |
United States |
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